molecular formula C12H13FN4OS2 B5513363 N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea

N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5513363
M. Wt: 312.4 g/mol
InChI Key: SMMTWFIETYPVPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazolylurea compounds typically involves reactions between specific isocyanates and amino-thiadiazoles. For instance, the synthesis of similar compounds has been achieved through reactions involving different isocyanates and 2-amino-5-(4-pyridyl)-1,3,4-thiadiazoles, showcasing a method that could be analogous to the synthesis of N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea (Tan Xiao-hong, 2006).

Molecular Structure Analysis

The molecular structure of thiadiazolylurea derivatives has been analyzed through various techniques, including X-ray diffraction. These analyses reveal that the urea group in these compounds tends to adopt a planar configuration, which is often nearly coplanar with the thiadiazole ring, indicating potential structural similarities with the compound (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

Chemical reactions involving thiadiazolylurea derivatives include their formation from isocyanates and amino-thiadiazoles, as well as potential fungicidal activities exhibited by some derivatives. These reactions highlight the chemical versatility and potential biological relevance of these compounds (Xin-jian Song et al., 2008).

Physical Properties Analysis

The physical properties of thiadiazolylurea derivatives, such as crystal structure and solubility, can be inferred from their molecular structure analysis. The planar configuration of the urea group and its coplanarity with the thiadiazole ring might affect the solubility and crystallinity of these compounds, impacting their physical behavior in different environments (Li-Qiao Shi, 2011).

Chemical Properties Analysis

The chemical properties of thiadiazolylurea derivatives, including their potential bioactivity, are of interest. For example, some derivatives have been found to exhibit good fungicidal activity against specific pathogens, which could suggest similar properties for N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea, depending on its specific molecular configuration and substituents (Xin-jian Song et al., 2008).

Scientific Research Applications

Plant Growth Regulation and Morphogenesis

Urea derivatives, including those related to the chemical structure , have been identified as positive regulators of cell division and differentiation in plants. They exhibit cytokinin-like activity, often exceeding that of natural adenine compounds, and are used in in vitro plant morphogenesis studies to enhance adventitious root formation (Ricci & Bertoletti, 2009).

Enzyme Inhibition for Therapeutic Applications

Thiadiazole urea derivatives have been synthesized as matrix metalloproteinase (MMP) inhibitors, particularly targeting stromelysin, an enzyme implicated in various disease processes including cancer and arthritis. Optimization of these compounds has led to the identification of derivatives with significant inhibitory activity, contributing to the development of selective stromelysin inhibitors (Jacobsen et al., 1999).

Fluorescence and Spectroscopic Applications

Research into the fluorescence emission spectra of certain 1,3,4-thiadiazole derivatives has revealed dual fluorescence effects, suggesting applications in fluorescence probes for biology and molecular medicine. The ability to identify these effects using spectroscopic methods opens up new avenues for the use of thiadiazole derivatives as ideal fluorescence probes (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

Compounds from the N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole set, including those with fluorophenyl groups, have shown potential in inhibiting the proliferation of tumor cells and in neuroprotection. Such compounds have been tested against cancers of the nervous system and have shown a trophic effect in neuronal cell cultures without affecting the viability of normal cells, highlighting their potential for cancer therapy and neuroprotection (Rzeski et al., 2007).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMTWFIETYPVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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